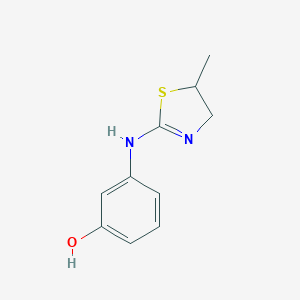

GID4 Ligand 3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12N2OS |

|---|---|

Molecular Weight |

208.28g/mol |

IUPAC Name |

3-[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenol |

InChI |

InChI=1S/C10H12N2OS/c1-7-6-11-10(14-7)12-8-3-2-4-9(13)5-8/h2-5,7,13H,6H2,1H3,(H,11,12) |

InChI Key |

WAICHRCMCQSSEP-UHFFFAOYSA-N |

SMILES |

CC1CN=C(S1)NC2=CC(=CC=C2)O |

Canonical SMILES |

CC1CN=C(S1)NC2=CC(=CC=C2)O |

Origin of Product |

United States |

Foundational & Exploratory

Discovery of GID4 Ligand 3: A Technical Guide on NMR and DEL Screening Approaches

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery of small molecule binders for the GID4 subunit of the CTLH E3 ligase complex, with a focus on the identification of GID4 Ligand 3 (compound 16) and other key compounds through Nuclear Magnetic Resonance (NMR) and DNA-Encoded Library (DEL) screening. This document details the experimental methodologies, presents quantitative data in a structured format, and visualizes the workflows and underlying biological pathways.

Introduction to GID4 and Targeted Protein Degradation

The Glucose-induced degradation protein 4 (GID4) is a substrate-recognition subunit of the C-terminal to LisH (CTLH) E3 ubiquitin-protein ligase complex.[1][2] This complex plays a crucial role in cellular protein homeostasis by targeting proteins for ubiquitination and subsequent proteasomal degradation.[1][2] The ability to hijack E3 ligases for targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, particularly for targeting proteins previously considered "undruggable".[3] Developing small molecule ligands that bind to E3 ligases is a critical first step in creating heterobifunctional degraders, such as PROTACs (Proteolysis Targeting Chimeras). This guide focuses on the successful application of two complementary screening technologies, NMR-based fragment screening and DEL screening, to identify novel GID4 binders.

GID4 Signaling and Role in Ubiquitination

GID4 is a key component of the CTLH E3 ligase complex, which also includes subunits such as RANBP9, MKLN1, and MAEA. The primary function of GID4 is to recognize and bind to specific degrons (degradation signals) on substrate proteins, particularly those with an N-terminal proline residue (Pro/N-degrons). Upon substrate recognition, the CTLH complex facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (like UBE2H) to the substrate, marking it for degradation by the proteasome. This process is integral to regulating the levels of various cellular proteins, including the transcription factor HBP1 and the RhoA-GAP ARHGAP11A, thereby impacting processes like cell migration. The development of GID4 ligands opens the door to manipulating this pathway for therapeutic benefit.

Discovery of GID4 Binders via Screening Campaigns

Two parallel screening campaigns, an NMR-based fragment screen and a DEL screen, were undertaken to discover novel small molecule binders of the GID4 substrate recognition pocket. These efforts led to the identification of distinct chemical scaffolds with varying affinities for GID4.

NMR-Based Fragment Screening

The NMR fragment screen aimed to identify low-molecular-weight compounds that bind to GID4, providing starting points for structure-guided optimization.

The workflow for the NMR-based fragment screen involved several key stages, from library screening to hit validation and optimization.

References

GID4 Ligand 3: A Technical Guide to its Mechanism of Action in GID4 Binding

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of GID4 Ligand 3, a small molecule binder of the human Glucose-Induced Degradation Protein 4 (GID4). GID4 is a substrate recognition subunit of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex, a key player in cellular protein degradation pathways. The discovery of small molecule ligands for GID4, such as Ligand 3, has opened new avenues for the development of targeted protein degradation (TPD) therapeutics, including proteolysis-targeting chimeras (PROTACs).

Introduction to GID4 and its Role in Ubiquitination

The ubiquitin-proteasome system is a critical cellular process for maintaining protein homeostasis by identifying and degrading misfolded, damaged, or short-lived regulatory proteins. E3 ubiquitin ligases are central to this system, providing substrate specificity. The CTLH complex is a multi-subunit E3 ligase, and GID4 functions as its substrate receptor, primarily recognizing proteins with an N-terminal proline degron (Pro/N-degron)[1][2][3]. By binding to GID4, these substrate proteins are brought into proximity with the rest of the E3 ligase machinery, leading to their polyubiquitination and subsequent degradation by the 26S proteasome[4][5]. The expression of GID4 across most tissue types and its localization in both the cytosol and nucleus make it an attractive target for TPD strategies.

This compound (Compound 16)

This compound, also referred to as compound 16 in the primary literature, was identified through an NMR-based fragment screen followed by structure-guided optimization. It serves as a scaffold for the development of higher-affinity GID4 binders and as a tool compound for studying the function of the GID4-CTLH complex.

Quantitative Binding Data

The binding affinity of this compound for GID4 has been characterized using multiple biophysical techniques. The following table summarizes the key quantitative data.

| Parameter | Value | Method | Reference |

| Kd | 110 µM | In vitro | |

| IC50 | 148.5 µM | Fluorescence Polarization (FP) Competition Assay |

Note: The binding affinity (Kd) is likely underestimated as only the (S)-enantiomer of the racemic mixture was observed to bind to GID4 in the co-crystal structure.

Mechanism of Action: Binding to the GID4 Substrate Recognition Pocket

The mechanism of action of this compound is centered on its direct binding to the substrate recognition pocket of GID4. This pocket is a deep cavity within an eight-strand β-barrel structure, flanked by four loops (L1-L4). This is the same pocket that recognizes the Pro/N-degrons of natural substrate proteins.

Structural Insights from X-ray Crystallography

The co-crystal structure of GID4 in complex with Ligand 3 (PDB: 7U3I) reveals the precise molecular interactions driving the binding event. Key features of this interaction include:

-

Enantiomeric Preference: GID4 selectively binds the (S)-enantiomer of Ligand 3.

-

Hydrophobic Interactions: The ligand engages in hydrophobic interactions within the deep pocket of GID4.

-

Polar Interactions: Specific polar interactions, such as hydrogen bonds, are formed with amino acid residues lining the binding pocket.

The binding of small molecules like Ligand 3 can induce conformational changes in the flexible loops surrounding the binding pocket, which is a feature of GID4's plasticity in accommodating various ligands.

Signaling Pathway and Experimental Workflow

The binding of a ligand to GID4 is the initial step in the targeted protein degradation pathway. The following diagrams illustrate the conceptual signaling pathway and a typical experimental workflow for identifying GID4 binders.

Caption: Conceptual signaling pathway of GID4-mediated targeted protein degradation.

Caption: General experimental workflow for the discovery and characterization of GID4 binders.

Detailed Experimental Protocols

The characterization of this compound involved several key biophysical and cellular assays. The following are detailed methodologies based on the cited literature.

NMR-Based Fragment Screening

-

Protein Preparation: N15-labeled GID4 (residues 124-289) is expressed and purified.

-

Screening: A library of small molecule fragments is screened by acquiring 1H-15N HSQC spectra of the labeled GID4 in the presence of each fragment.

-

Hit Identification: Fragments that induce chemical shift perturbations in the GID4 spectrum are identified as binders. This indicates a direct interaction with the protein.

Differential Scanning Fluorimetry (DSF)

-

Principle: This assay measures the change in the melting temperature (Tm) of a protein upon ligand binding. Ligand binding typically stabilizes the protein, resulting in an increase in Tm.

-

Procedure:

-

Recombinant GID4 protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

-

The ligand is added to the protein-dye mixture.

-

The temperature is gradually increased, and the fluorescence is monitored.

-

The Tm is determined as the midpoint of the unfolding transition.

-

The change in Tm (ΔTm) in the presence of the ligand is calculated.

-

Fluorescence Polarization (FP) Competition Assay

-

Principle: This assay measures the displacement of a fluorescently labeled probe from the GID4 binding pocket by a competing unlabeled ligand.

-

Procedure:

-

A fluorescently labeled peptide known to bind GID4 (e.g., PGLWKS-FITC) is incubated with recombinant GID4.

-

The polarization of the emitted light is measured. A high polarization value indicates that the fluorescent probe is bound to the larger protein.

-

Increasing concentrations of the unlabeled competitor ligand (this compound) are added.

-

As the competitor displaces the fluorescent probe, the polarization value decreases.

-

The IC50 value is determined from the dose-response curve.

-

Isothermal Titration Calorimetry (ITC)

-

Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

-

Procedure:

-

A solution of the ligand is titrated into a solution containing the protein in the calorimeter cell.

-

The heat change upon each injection is measured.

-

The binding isotherm is then fitted to a binding model to determine the thermodynamic parameters. While ITC was used for other GID4 binders, the binding of the initial fragments, including the precursor to Ligand 3, was too weak to be accurately quantified by this method.

-

X-ray Crystallography

-

Principle: This technique provides a high-resolution, three-dimensional structure of the protein-ligand complex.

-

Procedure:

-

Recombinant GID4 is co-crystallized with the ligand.

-

The crystals are exposed to an X-ray beam, and the diffraction pattern is recorded.

-

The diffraction data is processed to generate an electron density map, from which the atomic coordinates of the protein and the bound ligand are determined.

-

Cellular Thermal Shift Assay (CETSA)

-

Principle: CETSA assesses target engagement in a cellular environment. Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

-

Procedure:

-

Cells expressing the target protein (e.g., FLAG-GID4 in HEK293 cells) are incubated with the compound.

-

The cells are heated to a specific temperature to induce partial protein denaturation and aggregation.

-

The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

-

The amount of soluble target protein is quantified by Western blotting or other detection methods.

-

An increase in the amount of soluble protein in the presence of the compound indicates target engagement.

-

Conclusion

This compound is a valuable chemical tool for probing the biology of the GID4-CTLH E3 ligase complex. Its mechanism of action is characterized by direct, enantioselective binding to the substrate recognition pocket of GID4. The quantitative binding data and detailed structural information provide a solid foundation for the structure-guided design of more potent and selective GID4 ligands. These next-generation compounds hold significant promise for the development of novel TPD therapies targeting a wide range of disease-relevant proteins. The experimental protocols outlined in this guide provide a comprehensive framework for the discovery and characterization of such molecules.

References

- 1. uniprot.org [uniprot.org]

- 2. mdpi.com [mdpi.com]

- 3. Evolution of Substrates and Components of the Pro/N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]

- 5. Regulation of the Gid ubiquitin ligase recognition subunit Gid4 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of GID4 Ligand 3 Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of analogs of GID4 Ligand 3, a notable binder of the GID4 subunit of the CTLH E3 ligase complex. The following sections detail the quantitative data for various analogs, the experimental protocols used for their characterization, and visual representations of key biological and experimental pathways.

Core Findings in GID4 Ligand Development

The exploration of small molecule binders for the GID4 subunit of the human CTLH E3 ligase complex has identified several chemical scaffolds with the potential for development into potent and selective binders.[1][2] GID4 is a substrate receptor in this complex and is implicated in the Pro/N-end rule pathway, which targets proteins with N-terminal proline for degradation.[1][3][4] The development of small molecule ligands for GID4 is a crucial step towards the creation of novel proteolysis-targeting chimeras (PROTACs) that can hijack the CTLH complex for targeted protein degradation.

Initial efforts to identify GID4 binders have utilized techniques such as NMR-based fragment screening and DNA-encoded library (DEL) screening. These approaches have yielded several distinct chemical series, with dissociation constants (Kd) ranging from the micromolar to the nanomolar scale. Structure-guided optimization has been instrumental in refining the affinity of these initial hits.

One of the key initial fragment hits, compound 7 , led to the development of a series of analogs, including This compound (compound 16) . The SAR studies around this and other series have provided valuable insights into the chemical features required for effective binding to the GID4 substrate recognition pocket.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound and its analogs, as well as other key compounds identified in the primary research. This data is crucial for understanding the structure-activity relationships and for guiding future optimization efforts.

Table 1: Analogs of Fragment 7

| Compound ID | Modifications Relative to Fragment 7 | ΔTm (°C) | IC50 (μM) in FP Assay | Kd (μM) by ITC |

| 7 | Parent Fragment | 1.0 | >500 | Not Determined |

| 15 | 2.0 | 264.0 | Not Determined | |

| 16 (this compound) | 2.5 | 148.5 | 110 | |

| 20 | 2.1 | 113.2 | Not Determined |

Table 2: Analogs of Fragment 4

| Compound ID | Modifications Relative to Fragment 4 | ΔTm (°C) | IC50 (μM) in FP Assay | Kd (μM) by ITC |

| 4 | Parent Fragment | 1.9 | >500 | Not Determined |

| 67 | Optimized Analog | 4.1 | 18.9 | 17 |

Table 3: Binders from DNA-Encoded Library (DEL) Screen

| Compound ID | ΔTm (°C) | IC50 (μM) in FP Assay | Kd (μM) by ITC | EC50 (nM) in Cells |

| 88 | 9.0 | 5.4 | 5.6 | 558 |

| 89 | 8.7 | 4.7 | Not Determined | Not Determined |

| 90 | 4.5 | >50 | Not Determined | Not Determined |

| 91 | 8.8 | 4.8 | Not Determined | Not Determined |

Experimental Protocols

Detailed methodologies for the key experiments cited in the development of this compound analogs are provided below.

Fluorescence Polarization (FP) Competition Assay

This assay was used to determine the half-maximal inhibitory concentration (IC50) of the synthesized analogs.

-

Reagents and Materials:

-

Purified GID4 protein

-

Fluorescently labeled PGLWKS substrate peptide (FITC-PGLWKS)

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.005% Tween-20)

-

384-well black plates

-

Plate reader capable of measuring fluorescence polarization

-

-

Procedure:

-

A solution of GID4 protein and FITC-PGLWKS peptide is prepared in the assay buffer at concentrations optimized for a stable polarization signal.

-

Serial dilutions of the competitor compounds (analogs) are prepared in the assay buffer.

-

In the 384-well plate, the GID4/FITC-PGLWKS solution is mixed with the serially diluted competitor compounds.

-

The plate is incubated at room temperature for a specified period (e.g., 30 minutes) to allow the binding to reach equilibrium.

-

The fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters for FITC.

-

The IC50 values are calculated by fitting the data to a four-parameter logistic equation.

-

Isothermal Titration Calorimetry (ITC)

ITC was employed to directly measure the dissociation constant (Kd) and thermodynamic parameters of the binding interaction.

-

Reagents and Materials:

-

Purified GID4 protein

-

Synthesized analog compounds

-

Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

-

Isothermal titration calorimeter

-

-

Procedure:

-

The GID4 protein is extensively dialyzed against the ITC buffer. The compound is dissolved in the final dialysis buffer to ensure a perfect match.

-

The GID4 protein solution is loaded into the sample cell of the calorimeter.

-

The compound solution is loaded into the injection syringe.

-

A series of small injections of the compound solution into the protein solution is performed at a constant temperature.

-

The heat change associated with each injection is measured.

-

The resulting data is integrated to generate a binding isotherm, which is then fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).

-

Visualizations

The following diagrams illustrate key pathways and workflows related to the structure-activity relationship studies of this compound analogs.

Caption: GID4-mediated protein degradation pathway.

Caption: Experimental workflow for SAR studies.

Caption: Logical relationships in SAR of this compound analogs.

References

- 1. Molecular basis of GID4-mediated recognition of degrons for the Pro/N-end rule pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]

- 4. elifesciences.org [elifesciences.org]

The Role of GID4 as the Substrate Receptor of the CTLH E3 Ligase Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The human C-terminal to LisH (CTLH) complex is a multi-subunit E3 ubiquitin ligase that plays a crucial role in cellular homeostasis by targeting proteins for proteasomal degradation. A key component of this complex is the Glucose-Induced Degradation Protein 4 (GID4), which functions as the primary substrate receptor. GID4 recognizes proteins containing N-terminal proline degrons (Pro/N-degrons), thereby mediating their ubiquitination and subsequent degradation. This mechanism is pivotal in various cellular processes, including metabolic regulation and cell migration. The tractability of the GID4 substrate-binding pocket has also positioned it as an attractive target for the development of novel therapeutics, particularly in the field of targeted protein degradation (TPD). This technical guide provides an in-depth overview of the structure and function of GID4 within the CTLH complex, its known substrates, and the experimental methodologies used for its characterization.

Introduction to the CTLH E3 Ligase Complex

The CTLH complex, the human ortholog of the yeast GID (Glucose-Induced Degradation) complex, is a highly conserved E3 ubiquitin ligase.[1][2] It is a large, multi-subunit assembly responsible for the ubiquitination of specific substrate proteins, marking them for degradation by the 26S proteasome.[2][3] The complex is composed of a core scaffolding unit and catalytic modules, with substrate specificity conferred by receptor proteins.[2]

The catalytic core of the human CTLH complex includes a RING E3 ligase heterodimer, RMND5A and MAEA, which recruits the ubiquitin-conjugating enzyme (E2), UBE2H. The scaffold is formed by proteins such as RanBP9, GID8, and ARMC8. Substrate recognition is primarily mediated by GID4, although other subunits like WDR26 can also recruit substrates independently.

GID4: The Pro/N-Degron Substrate Receptor

GID4 is a 41 kDa protein that functions as the substrate-recognition subunit of the CTLH complex. It contains an eight-stranded β-barrel structure that forms a deep binding pocket for the recognition of short linear peptide motifs, known as degrons, at the N-terminus of substrate proteins.

Mechanism of Substrate Recognition

GID4 specifically recognizes proteins bearing a Pro/N-degron, which consists of an unmodified N-terminal proline residue followed by a small amino acid. The highest affinity has been observed for the peptide sequence Pro-Gly-Leu-Trp. The binding of the Pro/N-degron to the GID4 pocket initiates the recruitment of the substrate to the CTLH complex, leading to its polyubiquitination and subsequent degradation. The flexible loops surrounding the binding pocket of GID4 allow for the recognition of a diverse range of N-terminal sequences beyond the canonical Pro/N-degron.

Known and Putative Substrates of GID4

Several proteins have been identified as substrates or interactors of GID4, primarily through techniques like proximity-dependent biotinylation (BioID). These include:

-

HBP1 (HMG-Box Containing Protein 1): A transcription factor that is ubiquitinated by the CTLH complex in a GID4-independent manner, suggesting the involvement of other substrate receptors like WDR26.

-

ZMYND19: This substrate is recognized by GID4 but surprisingly lacks a canonical Pro/N-end degron, indicating alternative recognition mechanisms.

-

ARHGAP11A: A RhoGAP protein that is targeted for proteasomal degradation by the GID4-CTLH complex, playing a role in regulating cell migration.

-

RNA Helicases (DDX21, DDX50): These proteins have been identified as GID4 interactors, though their GID4-dependent degradation has not been consistently observed, suggesting non-degradative regulatory roles for the CTLH complex.

GID4 in Targeted Protein Degradation (TPD)

The well-defined substrate-binding pocket of GID4 makes it an attractive E3 ligase for recruitment in targeted protein degradation (TPD) strategies, such as Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that simultaneously bind to an E3 ligase and a target protein of interest, inducing the degradation of the target.

Several small molecule binders of GID4 have been developed and characterized, paving the way for GID4-based PROTACs.

Quantitative Data on GID4 Ligands

The development of small molecule ligands for GID4 is a rapidly advancing area of research. The binding affinities and cellular activities of these compounds are critical for their use as chemical probes and in TPD applications.

| Compound/Fragment | Method | Binding Affinity (Kd) | Cellular Activity (EC50/IC50) | Reference(s) |

| PFI-7 | SPR | 79 nM, 80 nM | 0.6 µM (NanoBRET) | |

| PFI-7N (Negative Control) | SPR | 5 µM | - | |

| PFI-E3H1 (Compound 7) | SPR | 0.5 µM | 2.5 µM (NanoBRET) | |

| Fragment 16 | ITC | 110 µM | - | |

| Fragment 67 | ITC | 17 µM | 18.9 µM (FP) | |

| DEL Binder 88 | - | 5.6 µM | 558 nM | |

| Compound 14 | SPR | 23 nM | - | |

| NEP108 (PROTAC) | - | - | ~3.8 µM (DC50 for BRD4) | |

| PGLWKS (Degron Peptide) | FP | 4.0 µM | - | |

| PGLWKS (Degron Peptide) | SPR | 2.13 µM | - |

Experimental Protocols

A variety of biochemical and cellular assays are employed to study the function of GID4 and its interaction with ligands and substrates.

In Vitro Binding Assays

-

Surface Plasmon Resonance (SPR): Used to measure the real-time binding kinetics and affinity (Kd) of small molecules or peptides to immobilized GID4 protein.

-

Isothermal Titration Calorimetry (ITC): A thermodynamic technique to determine the binding affinity (Kd), stoichiometry, and enthalpy of the interaction between GID4 and a ligand in solution.

-

Differential Scanning Fluorimetry (DSF): Measures the thermal stability of GID4 in the presence of a ligand. An increase in the melting temperature (ΔTm) indicates ligand binding and stabilization of the protein.

-

Fluorescence Polarization (FP): A competition assay where a fluorescently labeled peptide probe that binds to GID4 is displaced by an unlabeled test compound, allowing for the determination of the IC50 value of the competitor.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for fragment-based screening to identify small molecules that bind to GID4 by observing changes in the protein's NMR spectrum upon ligand binding.

Cellular Target Engagement Assays

-

NanoBRET™ Assay: A live-cell assay that measures the displacement of a NanoLuc®-tagged degron peptide from HaloTag®-fused GID4 by a test compound, providing a measure of target engagement in a cellular context.

-

Cellular Thermal Shift Assay (CETSA): Assesses the binding of a compound to GID4 in intact cells by measuring the increased thermal stability of the protein-ligand complex.

Proximity-Dependent Biotinylation (BioID2)

This technique is used to identify proteins that interact with GID4 in living cells. GID4 is fused to a promiscuous biotin ligase (BioID2), which biotinylates proteins in close proximity. These biotinylated proteins can then be isolated and identified by mass spectrometry.

In Vitro Ubiquitination Assay

This assay reconstitutes the ubiquitination cascade in a test tube to determine if a substrate is a direct target of the CTLH complex. The reaction typically includes purified E1 activating enzyme, E2 conjugating enzyme (UBE2H), the CTLH E3 ligase (or GID4 as part of the complex), ubiquitin, ATP, and the putative substrate. The ubiquitination of the substrate is then detected by western blotting.

Conclusion and Future Directions

GID4 plays a critical and multifaceted role as the substrate receptor of the CTLH E3 ligase complex. Its function in recognizing Pro/N-degrons is essential for the regulation of various cellular pathways. Furthermore, the druggable nature of its substrate-binding pocket has made it a promising target for the development of novel TPD therapeutics. The continued development of potent and selective GID4 ligands and PROTACs holds significant promise for expanding the arsenal of tools available to drug discovery researchers. Future studies will likely focus on elucidating the full spectrum of GID4 substrates, understanding the non-degradative functions of the CTLH complex, and optimizing GID4-based degraders for therapeutic applications.

References

Biophysical Characterization of GID4 Ligand Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biophysical characterization of the interaction between the GID4 (Glucose-Induced Degradation protein 4) E3 ligase subunit and its small molecule ligands. GID4 is a substrate-recognition subunit of the C-terminal to LisH (CTLH) E3 ubiquitin-protein ligase complex, a key player in the ubiquitin-proteasome system.[1][2][3] The ability to modulate GID4 activity with small molecule ligands opens new avenues for targeted protein degradation (TPD), a promising therapeutic strategy for various diseases.[3][4] This document summarizes quantitative binding data, details key experimental methodologies, and provides visual representations of the relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Analysis of GID4-Ligand Interactions

The following tables summarize the binding affinities and cellular engagement of several key small molecule ligands developed for GID4. These compounds have been identified through various screening methods, including fragment-based screening, DNA-encoded library (DEL) screening, and structure-based drug design.

Table 1: In Vitro Binding Affinities of Ligands to GID4

| Ligand/Compound | Method | Dissociation Constant (Kd) | IC50 | Notes |

| PFI-7 | SPR | 79 nM / 80 nM | 4.1 µM (FP) | Potent chemical probe for GID4. |

| PFI-7N | SPR | 5 µM | - | Negative control for PFI-7. |

| Compound 14 | Biophysical Assays | 23 nM | - | High-affinity ligand developed from fragment-based screening. |

| Compound 88 | ITC | 5.6 µM | 5.4 µM (FP) | Identified from a DNA-encoded library screen. |

| Compound 67 | ITC | 17 µM | 18.9 µM (FP) | Optimized from a fragment hit. |

| Compound 16 | ITC | 110 µM | 148.5 µM (FP) | Optimized from a fragment hit. |

| PGLWKS Peptide | FP | 4.0 µM | - | Known degron peptide that binds to GID4. |

| PGLWKSC Peptide | NMR | 1.9 µM | - | Degron peptide used in NMR screening. |

Table 2: Cellular Target Engagement and Thermal Shift Data

| Ligand/Compound | Method | EC50 | Thermal Shift (ΔTm) | Cell Line |

| PFI-7 | NanoBRET | 600 nM | - | HEK293T |

| Compound 88 | CETSA | 558 nM | 6.6 °C (vs. apo GID4) | HEK293 |

| Compound 1 | DSF | - | 6.7 °C | - |

| Compound 4 | DSF | - | 4.5 °C | - |

| Compound 7 | DSF | - | 3.2 °C | - |

| PGLWKS Peptide | DSF | - | 9.4 °C | - |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biophysical data. The following sections outline the protocols for key experiments used in the characterization of GID4-ligand interactions.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.

Objective: To determine the association (kon), dissociation (koff), and equilibrium dissociation constant (Kd) of ligands binding to GID4.

Methodology:

-

Immobilization:

-

Recombinant biotinylated Avi-tagged GID4 (amino acid region 116-300) is immobilized on a streptavidin-coated SPR sensor chip.

-

A reference channel is prepared without the protein to subtract non-specific binding.

-

-

Binding Analysis:

-

A series of concentrations of the small molecule ligand (analyte) in a suitable running buffer (e.g., PBS with 1 mM DTT) are injected over the sensor chip surface at a constant flow rate.

-

The association of the ligand to GID4 is monitored as a change in the SPR signal (response units, RU) over time.

-

-

Dissociation Analysis:

-

After the association phase, the running buffer without the analyte is flowed over the chip, and the dissociation of the ligand is monitored as a decrease in the SPR signal over time.

-

-

Data Analysis:

-

The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kinetic rate constants (kon and koff).

-

The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon. For steady-state affinity, the response at equilibrium is plotted against the analyte concentration.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, allowing for the determination of binding affinity, stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS).

Objective: To obtain a complete thermodynamic profile of the GID4-ligand interaction.

Methodology:

-

Sample Preparation:

-

Purified recombinant GID4 is placed in the sample cell of the calorimeter.

-

The ligand is loaded into the injection syringe at a concentration typically 10-20 times that of the protein. Both protein and ligand are in the same buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.5 mM TCEP).

-

-

Titration:

-

A series of small injections of the ligand are titrated into the protein solution at a constant temperature (e.g., 25°C).

-

The heat released or absorbed after each injection is measured relative to a reference cell.

-

-

Data Analysis:

-

The heat change per injection is plotted against the molar ratio of ligand to protein.

-

The resulting isotherm is fitted to a binding model to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).

-

The Gibbs free energy (ΔG) and entropy (ΔS) are calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

-

Differential Scanning Fluorimetry (DSF)

DSF, or thermal shift assay, is used to assess the thermal stability of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).

Objective: To screen for ligand binding and rank compounds based on their ability to stabilize GID4.

Methodology:

-

Reaction Setup:

-

A reaction mixture is prepared containing purified GID4 (e.g., 2.5 µM), a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and the test compound in a 384-well PCR plate.

-

A control reaction without the compound is also prepared.

-

-

Thermal Denaturation:

-

The plate is heated in a real-time PCR instrument with a temperature gradient (e.g., from 25°C to 95°C).

-

The fluorescence is measured at each temperature increment.

-

-

Data Analysis:

-

The fluorescence intensity is plotted against temperature, generating a melting curve.

-

The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition.

-

The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein alone from the Tm in the presence of the ligand. A positive ΔTm indicates ligand-induced stabilization.

-

NanoBRET™ Cellular Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify molecular proximity, making it suitable for measuring ligand binding to a target protein in a physiological context.

Objective: To measure the affinity and/or residence time of a ligand for GID4 in living cells.

Methodology:

-

Cell Line Preparation:

-

HEK293T cells are co-transfected with constructs expressing GID4 fused to a HaloTag® protein (acceptor) and a known GID4-binding peptide (e.g., MPGLWKS) fused to NanoLuc® luciferase (donor).

-

-

Assay Procedure:

-

The transfected cells are treated with a cell-permeable HaloTag® ligand labeled with a fluorescent reporter (e.g., 618 nm fluorophore).

-

The cells are then treated with various concentrations of the competitor ligand (e.g., PFI-7).

-

The NanoLuc® substrate is added to initiate the bioluminescent reaction.

-

-

Data Acquisition and Analysis:

-

The BRET signal is measured as the ratio of the light emitted by the acceptor to the light emitted by the donor.

-

A dose-dependent decrease in the BRET signal indicates that the competitor ligand is displacing the NanoLuc®-tagged peptide from GID4.

-

The data are plotted as BRET ratio versus ligand concentration, and the curve is fitted to determine the EC50 value.

-

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the three-dimensional structure of a protein-ligand complex at atomic resolution.

Objective: To elucidate the binding mode of a ligand within the GID4 binding pocket.

Methodology:

-

Crystallization:

-

Purified GID4 is co-crystallized with the ligand of interest. This involves screening a wide range of conditions (precipitants, pH, temperature) to find those that promote the formation of well-ordered crystals.

-

-

Data Collection:

-

The crystals are cryo-cooled and exposed to a high-intensity X-ray beam, typically at a synchrotron source.

-

The diffraction pattern of the X-rays scattered by the crystal is recorded on a detector.

-

-

Structure Determination and Refinement:

-

The diffraction data are processed to determine the electron density map of the unit cell.

-

An atomic model of the GID4-ligand complex is built into the electron density map.

-

The model is refined to improve its fit to the experimental data, resulting in a high-resolution 3D structure. The coordinates are often deposited in the Protein Data Bank (PDB).

-

Mandatory Visualizations

Signaling Pathway: GID4 in Targeted Protein Degradation

GID4 functions as a substrate receptor within the CTLH E3 ubiquitin ligase complex. Small molecule ligands can be designed as "molecular glues" or as part of proteolysis-targeting chimeras (PROTACs) to recruit a specific protein of interest (POI) to GID4, leading to the POI's ubiquitination and subsequent degradation by the proteasome.

Caption: GID4-mediated targeted protein degradation pathway.

Experimental Workflow for GID4 Ligand Characterization

The discovery and characterization of GID4 ligands typically follow a structured workflow, beginning with high-throughput screening and culminating in detailed biophysical and structural analysis.

Caption: Workflow for GID4 ligand discovery and characterization.

References

- 1. Molecular basis of GID4-mediated recognition of degrons for the Pro/N-end rule pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]

- 4. The hGIDGID4 E3 ubiquitin ligase complex targets ARHGAP11A to regulate cell migration | Life Science Alliance [life-science-alliance.org]

Unveiling the GID4-Ligand 3 Binding Pocket: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding pocket of the GID4 substrate receptor, with a specific focus on its interaction with GID4 Ligand 3 (also known as compound 16). This document details the quantitative binding data, the structural basis of the interaction, and the experimental protocols utilized in the characterization of this ligand-protein complex.

Introduction to GID4

Glucose-induced degradation protein 4 (GID4) is a key component of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex.[1][2] It functions as the substrate receptor, primarily recognizing proteins that possess an N-terminal proline degron (Pro/N-degron).[1] This recognition event targets the substrate protein for ubiquitination and subsequent degradation by the proteasome. The GID4 subunit consists of an eight-stranded β-barrel that creates a deep binding cavity for its substrates.[1] The plasticity of the loops (L1-L4) surrounding this pocket makes it an attractive target for the development of small molecule ligands.[1]

Data Presentation: this compound (Compound 16) Binding Affinity

The following tables summarize the quantitative data for the binding of this compound (compound 16) to the GID4 substrate recognition domain.

| Ligand | Method | Affinity Metric | Value (µM) | Reference |

| This compound (Compound 16) | Isothermal Titration Calorimetry (ITC) | Kd | 110 | |

| This compound (Compound 16) | Fluorescence Polarization (FP) | IC50 | 148.5 |

Table 1: Binding Affinity of this compound (Compound 16) to GID4.

| Ligand | Method | Parameter | Value | Reference |

| This compound (Compound 16) | Differential Scanning Fluorimetry (DSF) | ΔTm | +2.4 °C |

Table 2: Thermal Shift Data for GID4 in the Presence of this compound (Compound 16).

The GID4-Ligand 3 Binding Pocket: A Structural Perspective

The co-crystal structure of GID4 in complex with Ligand 3 (PDB: 7U3I) reveals the precise interactions within the binding pocket. This compound, a racemic mixture, shows a preference for the (S)-enantiomer upon binding.

The binding of Ligand 3 occurs within the deep hydrophobic cavity of the GID4 β-barrel. Key interactions include:

-

Hydrogen Bonds: The ligand forms crucial hydrogen bonds with the side chains of Glu237 and Tyr258 within the GID4 binding pocket.

-

Hydrophobic Interactions: The aromatic and aliphatic moieties of the ligand engage in extensive hydrophobic interactions with residues such as Phe254 and Tyr273, contributing to its binding affinity.

The binding of this compound does not induce significant conformational changes in the overall structure of the GID4 binding cavity.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the characterization of the GID4-Ligand 3 interaction.

GID4 Protein Expression and Purification

The substrate binding domain of human GID4 (residues 124-289) was expressed in Escherichia coli BL21 (DE3) cells. For NMR studies, the protein was expressed in minimal media containing ¹⁵N ammonium chloride to produce isotopically labeled protein. The purification protocol involved:

-

Cell Lysis: Cells were lysed by sonication in a buffer containing 50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole, and 1 mM TCEP.

-

Affinity Chromatography: The lysate was cleared by centrifugation and the supernatant was loaded onto a Ni-NTA affinity column. The column was washed with the lysis buffer supplemented with 20 mM imidazole. The protein was eluted with a linear gradient of imidazole (up to 500 mM).

-

Size-Exclusion Chromatography: The eluted protein was further purified by size-exclusion chromatography using a Superdex 75 column equilibrated with 20 mM HEPES pH 7.5, 150 mM NaCl, and 1 mM TCEP.

-

Purity and Identity Confirmation: Protein purity was assessed to be >95% by SDS-PAGE, and its identity was confirmed by mass spectrometry.

NMR-Based Fragment Screening

An NMR-based fragment screen was performed to identify initial small molecule binders of GID4.

-

Sample Preparation: ¹⁵N-labeled GID4 was prepared at a concentration of 50 µM in NMR buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, and 2.5% d6-DMSO).

-

Screening: A library of fragment compounds was screened by acquiring ¹H-¹⁵N HSQC spectra of the protein in the presence of fragment mixtures (typically 8-10 fragments per mixture) at a concentration of 200 µM per fragment.

-

Hit Identification: Fragments that induced chemical shift perturbations in the GID4 HSQC spectrum were identified as hits.

-

Hit Deconvolution: For mixtures showing binding, individual fragments were tested to identify the specific binder.

Fluorescence Polarization (FP) Competition Assay

FP assays were used to determine the IC₅₀ values of compounds by measuring their ability to displace a fluorescently labeled peptide probe from the GID4 binding pocket.

-

Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100, and 1 mM TCEP.

-

Probe: A fluorescein-labeled peptide with the sequence PGLWKS was used as the probe at a final concentration of 50 nM.

-

Protein Concentration: GID4 was used at a final concentration of 2 µM.

-

Compound Titration: Serial dilutions of the test compounds were prepared in DMSO and then diluted into the assay buffer.

-

Measurement: The reaction mixtures were incubated in a 384-well plate, and fluorescence polarization was measured using a plate reader with appropriate excitation and emission filters.

-

Data Analysis: IC₅₀ values were calculated by fitting the data to a four-parameter dose-response curve.

Isothermal Titration Calorimetry (ITC)

ITC was employed to directly measure the dissociation constant (Kd) of ligand binding to GID4.

-

Sample Preparation: Both GID4 and the ligand were dialyzed against the same buffer (20 mM HEPES pH 7.5, 150 mM NaCl, and 1 mM TCEP) to minimize heats of dilution.

-

Concentrations: GID4 was placed in the sample cell at a concentration of 20-50 µM, and the ligand was loaded into the syringe at a concentration of 200-500 µM.

-

Titration: The ligand was injected into the protein solution in a series of small aliquots at a constant temperature (typically 25 °C).

-

Data Analysis: The heat changes upon each injection were measured, and the resulting binding isotherm was fitted to a suitable binding model to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).

X-ray Crystallography

The three-dimensional structure of the GID4-Ligand 3 complex was determined by X-ray crystallography.

-

Crystallization: The purified GID4 protein (at 10-15 mg/mL) was mixed with a 2- to 5-fold molar excess of the ligand. Crystals were grown using the hanging drop vapor diffusion method.

-

Data Collection: Crystals were cryo-protected and diffraction data were collected at a synchrotron source.

-

Structure Determination and Refinement: The structure was solved by molecular replacement using a previously determined GID4 structure as a search model. The model was then refined against the diffraction data. The final structure was deposited in the Protein Data Bank with the accession code 7U3I.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the GID4 signaling pathway and a typical workflow for ligand discovery and validation.

GID4 Signaling Pathway in Ubiquitin-Mediated Protein Degradation.

Workflow for GID4 Ligand Discovery and Characterization.

References

GID4 Ligand 3 and the Expanding Frontier of Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are heterobifunctional molecules, such as proteolysis-targeting chimeras (PROTACs), which co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest. While the field has been dominated by a handful of E3 ubiquitin ligases, the exploration of novel ligases is a critical frontier for expanding the scope and selectivity of TPD. This technical guide focuses on the burgeoning role of Glucose-Induced Degradation protein 4 (GID4) as a tractable E3 ligase for TPD and delves into the specifics of GID4 Ligand 3's contribution to this evolving landscape. Through a comprehensive review of the literature, this document provides a detailed overview of the mechanism, quantitative data, and experimental methodologies associated with the recruitment of the GID4-CTLH E3 ligase complex for targeted protein degradation.

Introduction to GID4 and the CTLH E3 Ligase Complex

The human genome encodes over 600 E3 ubiquitin ligases, yet only a few, most notably Cereblon (CRBN) and von Hippel-Lindau (VHL), have been extensively utilized in TPD.[1][2][3] The expansion of this E3 ligase toolbox is paramount for overcoming challenges such as acquired resistance and for providing tissue- and cell-specific degradation.[1][4] GID4, a substrate receptor subunit of the C-terminal to LisH (CTLH) E3 ligase complex, has emerged as a promising new candidate for these applications. The CTLH complex is known to recognize substrates bearing N-terminal proline degrons (Pro/N-degrons). GID4 is expressed in most tissue types and localizes to both the cytosol and the nucleus, making it a versatile target for inducing the degradation of proteins in multiple cellular compartments.

The Discovery and Characterization of GID4 Ligands

The development of small molecules that bind to GID4 is the first critical step in harnessing its degradative power. Researchers have employed various screening strategies to identify and optimize GID4 binders, including fragment-based screening using nuclear magnetic resonance (NMR) and DNA-encoded library (DEL) screening. These efforts have yielded several distinct chemical scaffolds that bind to the substrate recognition pocket of GID4.

One such identified binder is This compound , also referred to as compound 16 in the literature. This ligand was discovered through an NMR-based fragment screen followed by structure-guided optimization. While this compound itself is a moderate affinity binder, its discovery and characterization have been instrumental in validating GID4 as a druggable E3 ligase subunit for TPD applications.

Quantitative Data on GID4 Ligand Binding

The affinity and cellular engagement of GID4 ligands are critical parameters for their development into effective protein degraders. The following tables summarize the quantitative data for this compound and other key GID4 binders.

| Ligand Name/Reference | Binding Assay Method | In Vitro Kd (μM) | In Vitro IC50 (μM) | Cellular EC50 (nM) | Target Protein | Cell Line |

| This compound (Compound 16) | Fluorescence Polarization (FP) | 110 | 148.5 | Not Reported | - | - |

| Compound 67 | Not Specified | 17 | Not Reported | Not Reported | - | - |

| Compound 88 | Not Specified | 5.6 | Not Reported | 558 | - | - |

| NEP162 | Not Specified | Not Reported | Not Reported | Not Reported | BRD4 | Not Specified |

| PFI-7 (Compound 7) | Surface Plasmon Resonance (SPR) | 0.5 | 2.5 (Cellular) | Not Reported | MPGLWKS peptide | Not Specified |

| Compound 14 | Not Specified | 0.023 (23 nM) | Not Reported | Target engagement confirmed | - | - |

Mechanism of GID4-Mediated Targeted Protein Degradation

The fundamental principle of GID4-based TPD involves the creation of a PROTAC that simultaneously binds to GID4 and a protein of interest (POI). This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.

A key example of this is the GID4-based PROTAC, NEP162, which was designed to degrade the bromodomain-containing protein 4 (BRD4), a well-established cancer target. NEP162 consists of a GID4-binding moiety, a linker, and a BRD4-binding moiety. The formation of the GID4-NEP162-BRD4 ternary complex leads to the ubiquitination and subsequent degradation of BRD4 in a GID4- and proteasome-dependent manner. This results in antiproliferative activity and tumor growth inhibition in xenograft models, highlighting the therapeutic potential of this approach.

Below is a diagram illustrating the signaling pathway of GID4-mediated targeted protein degradation.

Caption: Signaling pathway of GID4-mediated targeted protein degradation.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this area. Below are summarized protocols for key experiments cited in the literature for characterizing GID4 ligands and degraders.

Fluorescence Polarization (FP) Competition Assay

This assay is used to determine the binding affinity of a ligand to GID4 by measuring the displacement of a fluorescently labeled probe.

-

Materials:

-

Purified GID4 protein (e.g., residues 124-289).

-

Fluorescently labeled GID4-binding peptide (e.g., PGLWKS-FITC).

-

Test compounds (e.g., this compound).

-

Assay buffer (e.g., PBS).

-

384-well microplates.

-

Plate reader with FP capabilities.

-

-

Procedure:

-

Prepare a solution of GID4 protein and the fluorescently labeled peptide in the assay buffer.

-

Dispense the GID4-peptide solution into the wells of the microplate.

-

Add serial dilutions of the test compound to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

-

Measure the fluorescence polarization of each well using a plate reader.

-

The IC50 value is determined by plotting the FP signal against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Cellular Degradation Assay

This assay assesses the ability of a GID4-based PROTAC to induce the degradation of a target protein in cells.

-

Materials:

-

Human cell line expressing the target protein (e.g., a cancer cell line for BRD4).

-

GID4-based PROTAC (e.g., NEP162).

-

Cell culture medium and supplements.

-

Lysis buffer.

-

Antibodies against the target protein and a loading control (e.g., GAPDH).

-

Western blotting reagents and equipment.

-

-

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the PROTAC for a specified time course (e.g., 24 hours).

-

Wash the cells with PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Perform Western blotting using antibodies against the target protein and a loading control to visualize protein levels.

-

Quantify the band intensities to determine the extent of protein degradation.

-

The following diagram illustrates a typical experimental workflow for the discovery and validation of GID4-based PROTACs.

Caption: Experimental workflow for GID4-based PROTAC development.

Conclusion and Future Directions

The recruitment of the GID4-CTLH E3 ligase complex represents a significant expansion of the TPD toolbox. The discovery and characterization of small molecule binders, such as this compound, have paved the way for the development of potent and selective GID4-based PROTACs. The successful degradation of high-value targets like BRD4 demonstrates the therapeutic potential of this approach.

Future research will likely focus on several key areas:

-

Discovery of higher-affinity GID4 ligands: While current ligands are effective, more potent binders could lead to more efficient degradation at lower doses.

-

Exploration of linkerology: The composition and length of the linker play a crucial role in the formation and stability of the ternary complex and, consequently, in degradation efficiency.

-

Identification of novel GID4-degradable targets: Expanding the repertoire of proteins that can be targeted by GID4-based PROTACs will broaden the therapeutic applications.

-

Understanding the structural basis of ternary complex formation: High-resolution crystal structures of various GID4-PROTAC-POI complexes will provide invaluable insights for the rational design of next-generation degraders.

References

- 1. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design of PROTACs utilizing the E3 ligase GID4 for targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for GID4 Ligand 3-Based PROTAC Design

For Researchers, Scientists, and Drug Development Professionals

Introduction to GID4 Ligand 3 in PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] While the majority of PROTACs in development have utilized a limited number of E3 ligases, such as Cereblon (CRBN) and von Hippel-Lindau (VHL), there is a growing effort to expand the repertoire of E3 ligases to overcome limitations and enhance the scope of targeted protein degradation.[3][4]

The Glucose-induced degradation protein 4 (GID4), a substrate receptor of the CTLH E3 ligase complex, has emerged as a promising new candidate for PROTAC development. GID4 is attractive due to its detectable expression across most tissue types and its localization in both the cytosol and nucleus, offering the potential to target proteins in multiple cellular compartments. Small molecule binders of GID4, such as this compound (also referred to as compound 16), have been identified and characterized, paving the way for the rational design of GID4-based PROTACs.

These application notes provide a comprehensive overview of the use of this compound in the design and evaluation of PROTACs, including detailed experimental protocols and quantitative data for GID4 binders and GID4-based PROTACs.

Data Presentation

Table 1: Binding Affinities of GID4 Ligands

This table summarizes the in vitro binding affinities of this compound and other reported GID4 binders. The dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) are key parameters to quantify the binding strength of a ligand to its target protein.

| Compound | Ligand for | Binding Assay | Kd (µM) | IC50 (µM) | Reference(s) |

| This compound (Compound 16) | GID4 | Isothermal Titration Calorimetry (ITC) / Fluorescence Polarization (FP) | 110 | 148.5 | |

| Compound 67 | GID4 | Isothermal Titration Calorimetry (ITC) / Fluorescence Polarization (FP) | 17 | 18.9 | |

| Compound 88 | GID4 | Isothermal Titration Calorimetry (ITC) / Fluorescence Polarization (FP) | 5.6 | 5.4 | |

| PFI-7 | GID4 | Surface Plasmon Resonance (SPR) | 0.079 | - |

Table 2: Degradation Efficiency and Antiproliferative Activity of GID4-Based PROTACs

This table presents the degradation efficiency (DC50 and Dmax) and antiproliferative activity (IC50) of GID4-based PROTACs targeting the bromodomain-containing protein 4 (BRD4). DC50 represents the concentration of a PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of degradation achieved. The antiproliferative IC50 is the concentration of the PROTAC that inhibits cell growth by 50%.

| PROTAC | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Antiproliferative IC50 (µM) | Reference(s) |

| NEP162 | BRD4 | SW480 | 1.2 | >90% (at 2µM) | Data not available | |

| U2OS | 1.6 | >90% (at 2µM) | Data not available | |||

| NEP108 | BRD4 | U2OS | ~1.5 | >90% (at 2µM) | Data not available |

Note: Specific antiproliferative IC50 values and Dmax values for NEP108 and NEP162 were not explicitly available in the reviewed literature. The Dmax values are estimated from western blot images showing near-complete degradation at the specified concentrations.

Experimental Protocols

Protocol 1: Determination of GID4 Ligand Binding Affinity using Fluorescence Polarization (FP)

Objective: To quantify the binding affinity of a GID4 ligand (e.g., this compound) to the GID4 protein.

Principle: FP measures the change in the polarization of fluorescent light emitted from a fluorescently labeled probe (tracer) upon binding to a larger molecule. In a competition assay, a non-labeled ligand will displace the tracer from the protein, leading to a decrease in fluorescence polarization.

Materials:

-

Purified recombinant GID4 protein

-

Fluorescently labeled GID4 tracer peptide (e.g., fluorescein-labeled PGLWKS peptide)

-

This compound or other test compounds

-

Assay buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20)

-

Black, low-volume 384-well microplates

-

Fluorescence plate reader with polarization filters

Procedure:

-

Tracer Titration: To determine the optimal tracer concentration, perform a saturation binding experiment by titrating the fluorescently labeled GID4 tracer against a fixed concentration of GID4 protein. The optimal tracer concentration should be below its Kd and provide a stable and sufficient fluorescence signal.

-

Competition Assay: a. Prepare a serial dilution of the this compound or test compound in the assay buffer. b. In each well of the 384-well plate, add the GID4 protein at a fixed concentration (e.g., 2-fold higher than its Kd for the tracer). c. Add the fluorescently labeled GID4 tracer at its predetermined optimal concentration. d. Add the serially diluted this compound or test compound. Include controls with no compound (maximum polarization) and no GID4 protein (minimum polarization). e. Incubate the plate at room temperature for 30-60 minutes to reach binding equilibrium. f. Measure the fluorescence polarization using a plate reader.

-

Data Analysis: a. Calculate the anisotropy or millipolarization (mP) values for each well. b. Plot the mP values against the logarithm of the compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the compound that displaces 50% of the tracer.

Protocol 2: Assessment of PROTAC-Mediated Protein Degradation by Western Blotting

Objective: To determine the degradation of a target protein (e.g., BRD4) in cells treated with a GID4-based PROTAC.

Materials:

-

Cancer cell line of interest (e.g., U2OS, SW480)

-

GID4-based PROTAC (e.g., NEP162)

-

Cell culture medium and supplements

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, buffers, and electrophoresis system

-

PVDF membrane and transfer system

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Seeding and Treatment: a. Seed the cells in 6-well plates and allow them to adhere overnight. b. Treat the cells with increasing concentrations of the GID4-based PROTAC for a desired time course (e.g., 4, 8, 16, 24 hours). Include a DMSO-treated control. c. For mechanistic studies, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.

-

Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them in RIPA buffer. b. Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting: a. Normalize the protein amounts and prepare samples with Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane and apply the ECL substrate.

-

Data Analysis: a. Capture the chemiluminescent signal using an imaging system. b. Quantify the band intensities using densitometry software (e.g., ImageJ). c. Normalize the target protein band intensity to the loading control. d. Calculate the percentage of degradation relative to the vehicle-treated control. e. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 3: Evaluation of Antiproliferative Activity using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

Objective: To determine the effect of a GID4-based PROTAC on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest

-

GID4-based PROTAC

-

Cell culture medium and supplements

-

96-well clear or opaque-walled plates

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Solubilization solution (for MTT assay)

-

Microplate reader (for absorbance or luminescence)

Procedure (MTT Assay):

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the GID4-based PROTAC for 48 or 72 hours. Include a vehicle control.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and mix to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the PROTAC concentration to determine the IC50 value.

Procedure (CellTiter-Glo® Assay):

-

Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 3,000-5,000 cells per well and incubate overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the GID4-based PROTAC for 48 or 72 hours.

-

Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Luminescence Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal and then measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the PROTAC concentration to determine the IC50 value.

Mandatory Visualization

Caption: GID4-PROTAC Signaling Pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vivo Assessment of Protein-Protein Interactions Using BRET Assay | Springer Nature Experiments [experiments.springernature.com]

Application of GID4 Ligands in Cellular Thermal Shift Assays (CETSA): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to assess the engagement of a ligand with its target protein within a cellular environment.[1] The principle of CETSA is based on the ligand-induced stabilization of the target protein, which results in an increased resistance to thermal denaturation.[2][3] This application note provides a detailed protocol for utilizing a GID4 ligand, exemplified by characterized small molecule binders, to validate and quantify target engagement with the GID4 protein in cells.

Glucose-induced degradation protein 4 (GID4) is a substrate-recognition subunit of the CTLH E3 ubiquitin-protein ligase complex.[4][5] This complex is involved in targeted protein degradation, making GID4 an attractive target for the development of novel therapeutics, including PROTACs (Proteolysis Targeting Chimeras). Validating that a small molecule binds to GID4 within the complex cellular milieu is a critical step in the drug discovery process.

Signaling Pathway and Experimental Rationale

GID4 functions as a key component of the CTLH E3 ligase complex, which recognizes specific N-terminal degrons on substrate proteins, leading to their ubiquitination and subsequent degradation by the proteasome. Small molecule ligands that bind to GID4 can modulate the activity of this complex. CETSA provides a direct measure of the physical interaction between the ligand and GID4 in their native cellular context. The binding of a ligand stabilizes the GID4 protein, leading to a measurable shift in its thermal melting profile.

Caption: GID4 as part of the CTLH E3 ligase complex.

Quantitative Data Summary

The following table summarizes the quantitative data for exemplary GID4 ligands from published studies. This data is crucial for designing CETSA experiments and interpreting the results.

| Compound ID | Assay Type | Cell Line | EC50 / Kd | Thermal Shift (ΔTm) | Reference |

| Compound 88 | CETSA | HEK293 (FLAG-GID4) | 558 nM (in-cell) | 5.4 °C (at 50 µM) | |

| Compound 20964 | HiBiT-CETSA | HeLa (HiBiT-GID4) | Significant stabilization at 1 µM | Dose-dependent | |

| Compound 12966 | HiBiT-CETSA | HeLa (HiBiT-GID4) | Dose-dependent stabilization | Not specified | |

| PFI-7 | Cellular Engagement | Not specified | Potent and selective | Not specified |

Experimental Protocols

Standard Western Blot-based CETSA

This protocol is adapted from the methodology used to characterize GID4 binders. It is suitable for initial validation of target engagement.

Caption: Western Blot-based CETSA workflow.

Materials:

-

HEK293 cells with tetracycline-inducible expression of 3xFLAG epitope-tagged GID4 (FLAG-GID4).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

This compound (e.g., Compound 88) stock solution in DMSO.

-

Phosphate-buffered saline (PBS).

-

Lysis buffer (e.g., PBS with protease inhibitors).

-

Anti-FLAG antibody.

-

Secondary HRP-conjugated antibody.

-

ECL substrate for chemiluminescence.

Procedure:

-

Cell Culture and Induction: Culture FLAG-GID4 expressing HEK293 cells to 80-90% confluency. Induce GID4 expression (e.g., with tetracycline) as required.

-

Compound Treatment: Harvest and resuspend cells in fresh medium. Treat cells with the desired concentration of this compound (e.g., 50 µM for Compound 88) or vehicle (DMSO) for 1 hour at 37°C.

-

Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

-

Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

-

Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

-

Western Blot Analysis:

-

Carefully collect the supernatant (soluble fraction).

-

Determine the protein concentration of each sample.

-

Normalize protein concentrations and prepare samples for SDS-PAGE.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Block the membrane and probe with a primary antibody against the FLAG tag.

-

Incubate with an HRP-conjugated secondary antibody and detect the signal using an ECL substrate.

-

-

Data Analysis: Quantify the band intensities using software like ImageJ. Plot the relative band intensity against the temperature to generate melting curves for both the vehicle and ligand-treated samples. The difference in the melting temperature (Tm) between the two curves is the thermal shift (ΔTm).

High-Throughput HiBiT-based CETSA

This protocol utilizes the NanoLuc HiBiT technology for a more streamlined and higher-throughput analysis of GID4 target engagement, suitable for dose-response studies.

References

- 1. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review [mdpi.com]

- 3. blog.guidetopharmacology.org [blog.guidetopharmacology.org]

- 4. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

Application Notes and Protocols for GID4 Ligand 3 in Neo-Substrate Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." This is achieved through the use of heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which co-opt the cell's natural protein disposal machinery to selectively eliminate proteins of interest. The GID4 (glucose-induced degradation deficient 4) subunit of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex has been identified as a promising candidate for recruitment by PROTACs to induce the degradation of neo-substrates. This document provides detailed application notes and protocols for the utilization of GID4 Ligand 3 and its derivatives in TPD research.

GID4-recruiting PROTACs function by forming a ternary complex between the GID4 E3 ligase subunit and a neo-substrate, a protein not naturally targeted by this ligase. This proximity facilitates the transfer of ubiquitin to the neo-substrate, marking it for degradation by the 26S proteasome. This approach has been successfully applied to degrade proteins of therapeutic interest, such as BRD4.[1][2][3]

Data Presentation

The following tables summarize the quantitative data for key GID4 ligands and derived PROTACs, providing a comparative overview of their binding affinities and degradation efficiencies.

Table 1: Binding Affinities of GID4 Ligands

| Compound | Target | Assay | Binding Affinity (Kd) | Reference |

| PFI-7 | GID4 | Surface Plasmon Resonance (SPR) | 80 nM | [1][2] |

| PFI-E3H1 (Compound 7) | GID4 | Surface Plasmon Resonance (SPR) | 0.5 µM | |

| Compound 88 | GID4 | In vitro | 5.6 µM | |

| Compound 16 | GID4 | In vitro | 110 µM | |

| Compound 67 | GID4 | In vitro | 17 µM |

Table 2: Degradation Efficacy of GID4-Based PROTACs

| PROTAC | Target Neo-substrate | Cell Line | DC50 | Dmax | Reference |

| NEP162 | BRD4 | SW480 | 1.2 µM | Not Reported | |

| NEP162 | BRD4 | U2OS | 1.6 µM | Not Reported | |

| NEP108 | BRD4 | U2OS | Not Reported | Not Reported | |

| MMH249 | BRD4BD2 | K562 | 8 nM | 56% (at 16h) | |

| MMH1 | BRD4BD2 | K562 | 0.3 nM | ~95% | |

| MMH2 | BRD4BD2 | K562 | 1 nM | ~95% |

Table 3: Cellular Target Engagement

| Compound | Target | Assay | EC50 | Reference |

| PFI-7 | GID4 | NanoBRET™ | 600 nM | |

| Compound 88 | GID4 | In-cell | 558 nM |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key mechanisms and workflows associated with the use of this compound for neo-substrate degradation.

Caption: Mechanism of GID4-based PROTAC action.

Caption: Experimental workflow for GID4 PROTAC development.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are general guidelines and may require optimization for specific cell lines, neo-substrates, and GID4-based PROTACs.

Protocol 1: Western Blotting for Neo-Substrate Degradation

This protocol is for assessing the degradation of a target neo-substrate in cultured cells following treatment with a GID4-based PROTAC.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

GID4-based PROTAC and negative control (e.g., a molecule with an inactive E3 ligase ligand)

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG-132)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the neo-substrate

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-